

Technical Support Center: LysoSensor Green DND-189 Imaging

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Compound of Interest

Compound Name: DND-189

Cat. No.: B12413859

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Welcome to the technical support center for LysoSensor Green **DND-189**. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with imaging acidic organelles.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor Green **DND-189** and how does it work?

LysoSensor Green **DND-189** is a fluorescent probe used to investigate the pH of acidic organelles, such as lysosomes, in living cells.^{[1][2]} It is a weak base that selectively accumulates in these organelles.^{[3][4]} In acidic environments, the probe becomes protonated, which relieves fluorescence quenching and results in a significant increase in fluorescence intensity.^{[1][3][4]} This pH-dependent fluorescence makes it a valuable tool for studying lysosomal acidification and dynamics.

Q2: What are the key spectral properties of LysoSensor Green **DND-189**?

The spectral properties of LysoSensor Green **DND-189** are crucial for designing imaging experiments. Key quantitative data are summarized in the table below.

Property	Value	Reference
Excitation Maximum	~443 nm	[2][5][6][7]
Emission Maximum	~505 nm	[2][5][6][7][8]
pKa	~5.2	[2][3][5][7][9]
Optimal pH Range	4.5 - 6.0	[7]

Q3: What is the recommended working concentration for this probe?

The recommended starting concentration for LysoSensor Green **DND-189** is at least 1 μ M in your growth medium or buffer of choice.[4][9] However, it is critical to keep the concentration as low as possible to minimize potential artifacts from overloading the lysosomes.[4][9] The optimal concentration may vary depending on the cell type and experimental conditions.

Q4: Can I use LysoSensor Green **DND-189** with fixed cells?

No, it is not recommended to use this probe with fixed cells. Fixation methods, especially those using aldehydes, can disrupt the integrity of lysosomal membranes and alter the pH gradient, leading to inaccurate results or a complete loss of signal.[10]

Q5: Is it possible to use a plate reader for quantitative measurements with LysoSensor Green **DND-189**?

While technically possible, using a plate reader for precise pH measurements with LysoSensor Green **DND-189** is not recommended. Plate readers provide a whole-well fluorescence readout, which averages the signal from all labeled organelles within the entire cell population and includes extracellular fluorescence.[9] This lack of spatial resolution prevents the selection of discrete regions of interest and can be skewed by a few extremely bright cells or fluorescent debris, leading to weak and potentially misleading pH measurements.[9]

Troubleshooting Guide

This section addresses common artifacts and issues that may arise during LysoSensor Green **DND-189** imaging experiments.

Issue	Possible Cause	Recommended Solution
Weak or No Signal	1. Lysosomal pH is not acidic enough. 2. Probe concentration is too low. 3. Incubation time is too short. 4. Cells were fixed before or after staining. 5. Improper filter set on the microscope.	1. Use a positive control (e.g., cells treated with a known acidifying agent) to ensure the probe is working. 2. Increase the probe concentration incrementally. 3. Extend the incubation time. 4. Ensure you are using live cells for both staining and imaging. ^[10] 5. Verify that the excitation and emission filters are appropriate for the probe's spectra (~443/505 nm). ^{[2][5][6][7]}
High Background Fluorescence	1. Probe concentration is too high. 2. Incomplete removal of excess probe. 3. Autofluorescence from cells or media.	1. Reduce the probe concentration. ^{[4][9]} 2. Wash the cells with fresh, pre-warmed medium after incubation. 3. Image cells in a phenol red-free medium and acquire an unstained control image to assess autofluorescence.
Uneven or Punctate Staining Outside of Lysosomes	1. Probe aggregation. 2. Off-target accumulation in other acidic compartments.	1. Ensure the 1 mM DMSO stock solution is fully dissolved before diluting it into your aqueous buffer. 2. Co-localize with a known lysosomal marker (e.g., LysoTracker Red) to confirm localization.
Signal Fades Quickly (Photobleaching)	1. High excitation light intensity. 2. Prolonged exposure to excitation light.	1. Reduce the intensity of the excitation light. 2. Minimize the exposure time during image acquisition. 3. Use an anti-fade

		mounting medium if compatible with live-cell imaging.
Changes in Lysosomal pH Upon Staining (Alkalinization)	Accumulation of the weakly basic probe can neutralize the acidic environment of the lysosome, especially with prolonged incubation.[4][11]	1. Use the lowest effective probe concentration.[4][9] 2. Keep incubation times as short as possible (e.g., start with 1-5 minutes and optimize).[4] 3. Perform imaging immediately after staining.
Cell Stress or Toxicity	1. High probe concentration. 2. Prolonged incubation. 3. Phototoxicity from excessive light exposure.	1. Perform a concentration titration to find the lowest concentration that gives a good signal. 2. Shorten the incubation period. 3. Minimize light exposure during imaging.

Experimental Protocols

Protocol 1: Staining Adherent Cells with LysoSensor Green **DND-189**

- Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.
- Probe Preparation: Prepare a fresh working solution of LysoSensor Green **DND-189** by diluting the 1 mM DMSO stock solution to a final concentration of at least 1 μ M in pre-warmed (37°C) growth medium or buffer.[4][9]
- Staining: Remove the culture medium from the cells and add the pre-warmed probe-containing medium.
- Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[4] Note: Shorter incubation times (1-5 minutes) may be necessary to avoid lysosomal alkalinization. [4]
- Washing (Optional but Recommended): Remove the loading solution and replace it with fresh, pre-warmed medium to reduce background fluorescence.

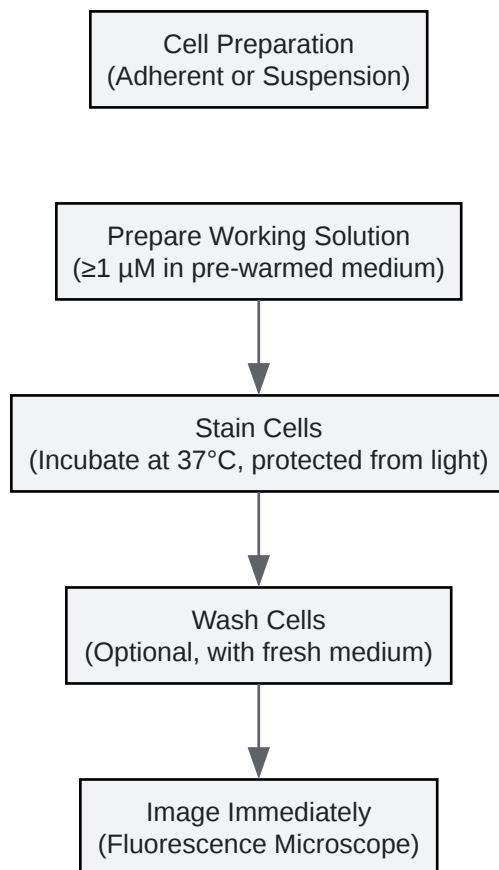
- Imaging: Observe the cells immediately using a fluorescence microscope equipped with filters appropriate for green fluorescence (Excitation: ~443 nm, Emission: ~505 nm).

Protocol 2: Staining Suspension Cells with LysoSensor Green **DND-189**

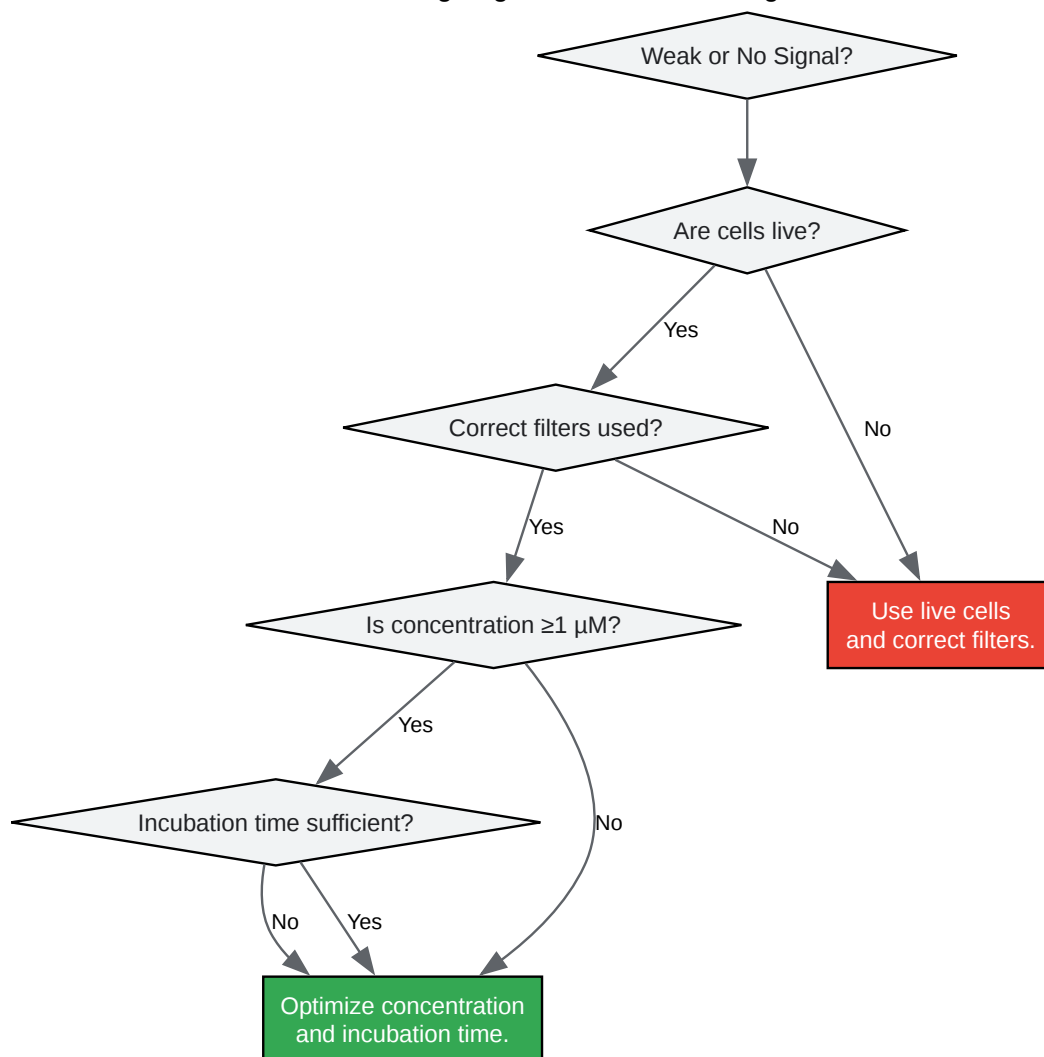
- Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.
- Probe Preparation: Prepare a fresh working solution of LysoSensor Green **DND-189** as described in Protocol 1.
- Staining and Incubation: Gently resuspend the cell pellet in the pre-warmed, probe-containing medium and incubate for 30 minutes to 2 hours at 37°C, protected from light.^[4]
- Washing (Optional): Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed medium.
- Imaging: Transfer the cells to a suitable imaging chamber and observe immediately with a fluorescence microscope.

Visual Guides

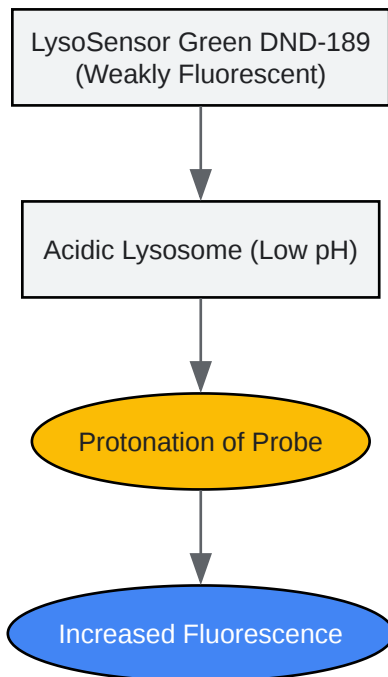
Experimental Workflow for LysoSensor Green DND-189 Imaging



Troubleshooting Logic for Weak or No Signal



Mechanism of LysoSensor Green DND-189 Fluorescence



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
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